4-Methoxy-2-methylbenzoxazole

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

4-Methoxy-2-methylbenzoxazole, a derivative of benzoxazole, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with these biological targets .

Mode of Action

For instance, some benzoxazole derivatives have been found to inhibit tubulin polymerization, which results in the loss of cytoplasmic microtubules . This interaction can lead to changes in cell structure and function, potentially contributing to the compound’s pharmacological effects .

Biochemical Pathways

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways . For instance, some benzoxazole derivatives have shown antimicrobial, antifungal, and anticancer activities , indicating that they may interfere with the biochemical pathways associated with these conditions.

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, determining the onset, duration, and intensity of a drug’s effect

Result of Action

Some benzoxazole derivatives have shown promising bioactivities, such as antimicrobial and anticancer activities . These activities suggest that this compound may have similar effects, potentially leading to changes at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals, pH levels, temperature, and light exposure can all affect the compound’s action . Understanding these environmental influences is crucial for optimizing the use of this compound and other similar compounds.

Vorbereitungsmethoden

The synthesis of 4-Methoxy-2-methylbenzoxazole typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Industrial production methods often employ nanocatalysts, metal catalysts, and ionic liquid catalysts to optimize yield and efficiency .

Analyse Chemischer Reaktionen

4-Methoxy-2-methylbenzoxazole undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.

Medicine: Research has shown its potential anticancer properties, particularly against human colorectal carcinoma cell lines.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-2-methylbenzoxazole can be compared with other benzoxazole derivatives, such as:

2-Methylbenzoxazole: Lacks the methoxy group, resulting in different chemical and biological properties.

4-Methoxybenzoxazole: Similar structure but without the methyl group, leading to variations in reactivity and activity.

2-Methyl-4-nitrobenzoxazole: The presence of a nitro group significantly alters its chemical behavior and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biologische Aktivität

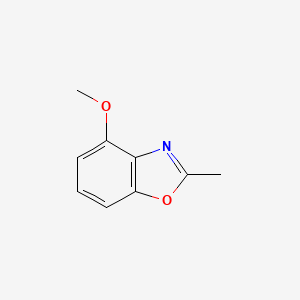

4-Methoxy-2-methylbenzoxazole is an organic compound that belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring structure. Its molecular formula is C_10H_11NO, and it has a molecular mass of approximately 163.17 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The unique structural configuration of this compound, featuring a methoxy group at the 4-position and a methyl group at the 2-position of the benzoxazole ring, significantly influences its reactivity and interaction with biological systems. This configuration contributes to its biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It has been identified as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi. The compound's mechanism of action likely involves disruption of microbial cell wall synthesis or function, although specific pathways require further elucidation.

Anticancer Activity

The compound has also shown promising anticancer properties. Studies have demonstrated that derivatives of benzoxazole, including this compound, can inhibit tubulin polymerization, which is crucial for cancer cell division. By disrupting microtubule dynamics, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis .

In vivo studies have reported that certain benzoxazole derivatives exhibit significant antitumor efficacy in various cancer models. For example, compounds similar to this compound demonstrated substantial tumor growth inhibition in human prostate (PC-3) and melanoma (A375) xenograft models .

Target Interactions

This compound interacts with key biological targets implicated in diseases such as cancer and inflammation. Its mechanism may involve:

- Inhibition of Tubulin Polymerization : Compounds in this class bind to the colchicine-binding site on tubulin, inhibiting its polymerization and disrupting microtubule formation .

- Modulation of Signaling Pathways : The compound may affect multiple biochemical pathways involved in cell proliferation and apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the onset, duration, and intensity of its effects. Preliminary studies suggest favorable pharmacokinetic profiles for certain derivatives, indicating potential for clinical application .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibits considerable antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimal inhibitory concentration (MIC) values indicating potent activity .

- Anticancer Potency : In vivo experiments demonstrated that related compounds effectively reduced tumor size in xenograft models without significant neurotoxicity at therapeutic doses .

- Comparative Studies : Research comparing various benzoxazole derivatives highlighted that those with similar structural features to this compound showed comparable or superior efficacy against multidrug-resistant cancer cell lines .

Eigenschaften

IUPAC Name |

4-methoxy-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-10-9-7(11-2)4-3-5-8(9)12-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSILNBMCGMRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.